Pyridomycin -

Pyridomycin

Catalog Number: EVT-1560936
CAS Number:
Molecular Formula: C27H32N4O8
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]- is a natural product found in Streptomyces torulosus with data available.
Source

Pyridomycin is primarily sourced from the fermentation of Streptomyces pyridomyceticus, which synthesizes the compound through a complex biosynthetic pathway involving nonribosomal peptide synthetases and polyketide synthases. This biosynthetic process allows for the generation of various analogs, enhancing the potential for diverse therapeutic applications .

Classification

Pyridomycin belongs to the class of compounds known as natural products, specifically categorized under antimycobacterial agents. Its structure and mechanism of action are closely related to other antibiotics, but it exhibits unique features that differentiate it from conventional treatments .

Synthesis Analysis

Methods

The total synthesis of pyridomycin has been achieved through several methodologies, with one notable approach involving the stereocontrolled construction of a 12-membered ring. The synthesis typically begins with acyclic precursors that undergo cyclization and functional group transformations to yield the final product. A significant challenge in this process is the formation of the exocyclic (Z)-s-butylidene moiety, which is crucial for the compound's biological activity .

Technical Details

The synthesis process often utilizes various reagents and conditions to facilitate specific reactions, such as hydrogenolysis and deprotection steps. For example, a total synthesis reported involved using N-(3-benzyloxypicolynoyloxy)succinimide to afford derivatives that were subsequently converted into pyridomycin through selective reactions . Advanced techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Pyridomycin features a complex molecular architecture characterized by a macrocyclic core structure. Its molecular formula is C₁₇H₁₉N₃O₄S, and it exhibits a unique arrangement of functional groups that contribute to its biological activity. The compound includes a pyridine ring fused with other cyclic structures, which are essential for its interaction with biological targets .

Data

The structural elucidation of pyridomycin has been achieved through various spectroscopic methods, including mass spectrometry and infrared spectroscopy. These analyses provide insights into the compound's functional groups and confirm its molecular integrity during synthesis and isolation processes .

Chemical Reactions Analysis

Reactions

Pyridomycin undergoes several chemical reactions that are critical for its biosynthesis and potential modifications. Key reactions include acylation, reduction, and cyclization processes facilitated by specific enzymes within the producing organism. For example, the hybrid nonribosomal peptide synthetase/polyketide synthase system plays a pivotal role in assembling the pyridomycin backbone from various building blocks .

Technical Details

The enzymatic reactions involved in pyridomycin biosynthesis are tightly regulated and involve multiple steps where precursor molecules are modified through enzyme-catalyzed transformations. Detailed kinetic studies have been conducted to understand the efficiency and specificity of these enzymes, allowing for potential engineering of pathways to produce novel derivatives with enhanced activity .

Mechanism of Action

Process

Pyridomycin exerts its antimicrobial effects primarily by inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis. This mechanism disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound binds to specific targets within the bacterial cell, effectively blocking key enzymatic pathways necessary for survival .

Data

Studies have shown that pyridomycin's binding affinity for its target enzymes is comparable to that of other established antibiotics, making it a promising candidate for further development in treating resistant infections. Quantitative assays have been employed to measure its efficacy against various strains of bacteria, providing data on minimum inhibitory concentrations necessary for therapeutic action .

Physical and Chemical Properties Analysis

Physical Properties

Pyridomycin is typically characterized as a white crystalline solid with moderate solubility in organic solvents. Its melting point and other physical characteristics can vary based on purity and specific derivatives synthesized during research.

Chemical Properties

The chemical stability of pyridomycin under various conditions has been studied extensively. It demonstrates resilience against hydrolytic degradation but may be sensitive to extreme pH levels or oxidative environments. The compound's reactivity allows for further derivatization, which can enhance its biological properties or alter its pharmacokinetic profiles .

Applications

Pyridomycin has significant potential in scientific research and clinical applications due to its antimycobacterial properties. It is being investigated as a treatment option for tuberculosis, particularly in cases where traditional therapies fail due to drug resistance. Additionally, ongoing research aims to explore its use in combination therapies or as a lead compound for developing new antibiotics with enhanced efficacy against resistant pathogens .

Introduction to Pyridomycin as an Antimycobacterial Agent

Historical Discovery and Early Characterization of Pyridomycin

Pyridomycin was first isolated in 1953 from the soil bacterium Streptomyces pyridomyceticus (later reclassified as Dactylosporangium fulvum) by Japanese researchers. Early studies documented its selective antimycobacterial activity, with Maeda et al. reporting potent inhibition of Mycobacterium tuberculosis growth at minimal concentrations [2] [5]. Despite its promising initial profile, pyridomycin was largely neglected during the mid-20th century when tuberculosis (TB) was erroneously considered a diminishing threat. The compound is a cyclodepsipeptide featuring a 12-membered ring structure composed of two pyridyl groups (N-3-hydroxypicolinyl-l-threonine and 3-(3-pyridyl)-l-alanine), propionic acid, and a structurally unique 2-hydroxy-3-methylpent-2-enoic acid moiety [3]. This complex architecture posed significant challenges for chemical synthesis and purification, contributing to its temporary obscurity.

Renewed interest emerged in the 2010s when advanced purification techniques enabled isolation from Dactylosporangium fulvum at yields of 20–40 mg/L and >99% purity [2]. Crucially, genomic sequencing revealed its biosynthesis involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, with the pyr gene cluster orchestrating assembly. A key tailoring enzyme, Pyr2 (a short-chain dehydrogenase/reductase), was shown to catalyze formation of the essential C-10 hydroxyl group and the enolic acid double bond – structural features critical for bioactivity [3].

Table 1: Fundamental Characteristics of Pyridomycin

PropertyCharacterization
Natural SourceDactylosporangium fulvum (formerly Streptomyces pyridomyceticus)
Molecular ClassificationCyclodepsipeptide
Key Structural Features12-membered ring; Enolic acid moiety; C-10 hydroxyl group
Biosynthetic MachineryHybrid NRPS-PKS system (pyr gene cluster)
Initial Discovery Year1953
Revival Period2012 (mechanism elucidation)

Epidemiological Relevance in Tuberculosis Treatment

Tuberculosis remains a catastrophic global health burden, causing approximately 1.4 million deaths annually as documented during the 2010s resurgence [4]. The epidemiological crisis intensified with the proliferation of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) M. tuberculosis strains. By 2012, an estimated 450,000 people developed MDR-TB yearly, with approximately 9.6% representing virtually untreatable XDR-TB cases [4]. This resistance crisis stems from several factors: inadequate treatment adherence, suboptimal healthcare infrastructure, and the extended duration (6–20 months) of complex drug regimens. First-line drugs like isoniazid (INH) and rifampicin faced resistance rates up to 35% in some regions, rendering conventional therapies ineffective [4].

Pyridomycin entered this landscape as a structurally novel antimycobacterial agent with a narrow spectrum specifically targeting mycobacteria. Crucially, it exhibited potent activity against clinical M. tuberculosis isolates (MIC = 0.31–0.63 µg/mL) while showing no activity against other Gram-positive or Gram-negative bacteria (MIC >100 µg/mL) [2]. This selectivity suggested evolutionary optimization against mycobacterial targets, positioning pyridomycin as a promising candidate for TB drug development when resistance to conventional therapies was escalating alarmingly.

Pyridomycin’s Role in Addressing Multidrug-Resistant Mycobacterium tuberculosis

Pyridomycin’s most significant therapeutic advantage lies in its ability to inhibit drug-resistant M. tuberculosis through a unique mechanism. Genetic and biochemical studies established that pyridomycin directly targets InhA (NADH-dependent enoyl-(acyl carrier protein) reductase), a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) system [1] [7]. Unlike the frontline drug isoniazid – which requires activation by bacterial catalase-peroxidase (KatG) to form an INH-NAD+ adduct that inhibits InhA – pyridomycin binds InhA directly as a competitive inhibitor of the NADH-binding site [1] [9]. This distinction is mechanistically profound:

  • Bypassing KatG-Mediated Resistance: Approximately 70–80% of INH-resistant clinical isolates carry mutations in katG that prevent prodrug activation. Pyridomycin remains fully active against these strains since it requires no activation [1] [7].
  • Overcoming InhA Mutations: Mutations in the InhA substrate-binding pocket (e.g., S94A) confer INH resistance but do not affect pyridomycin binding. Structural studies revealed pyridomycin occupies the NADH cofactor pocket while its enolic acid chain extends into a distinct adjacent region, enabling inhibition despite mutations that disrupt INH-NAD+ binding [1] [2].
  • Mycolic Acid Disruption: Biochemical validation confirmed pyridomycin treatment depletes mycolic acids – essential components of the mycobacterial cell wall – in both drug-sensitive and INH-resistant strains [7] [9].

Table 2: Pyridomycin vs. Isoniazid: Mechanisms Against MDR-TB

FeaturePyridomycinIsoniazid (INH)
Target EnzymeInhA (directly)InhA (indirectly)
Activation RequiredNoneKatG-dependent
Binding SiteCompetitive inhibitor of NADH-binding pocketBinds as INH-NAD+ adduct to substrate pocket
Efficacy Against katG mutantsRetains full activityLoses activity
Resistance MutationinhA mutations altering NADH pocket (rare)katG mutations (common); inhA promoter mutations

The therapeutic potential was further evidenced by pyridomycin’s bactericidal activity against intracellular M. tuberculosis within macrophages – a critical reservoir for persistent infection. At 10 µg/mL, it prevented bacterial replication in infected macrophages as effectively as rifampicin, outperforming streptomycin and matching isoniazid [2]. Additionally, low cytotoxicity (HepG2 IC₅₀ >50 µg/mL) provided a favorable selectivity index exceeding 100-fold relative to its anti-TB MIC [2]. Structural optimization initiatives have since focused on improving stability and synthetic tractability while preserving its unique mechanism, paving the way for next-generation derivatives effective against currently untreatable strains [5] [9].

Properties

Product Name

Pyridomycin

IUPAC Name

N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C27H32N4O8

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1

InChI Key

WHIKSLGSXKIHCA-QJJXMMRLSA-N

SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Synonyms

pyridomycin

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Isomeric SMILES

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.